Product packaging for 2-Amino-4-fluorobenzamide(Cat. No.:CAS No. 119023-25-5)

2-Amino-4-fluorobenzamide

Cat. No.: B111330
CAS No.: 119023-25-5
M. Wt: 154.14 g/mol
InChI Key: OAQNMGCVLKKYJF-UHFFFAOYSA-N
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Description

Significance and Context within Contemporary Chemical and Biomedical Sciences

In the realm of contemporary chemical and biomedical sciences, 2-amino-4-fluorobenzamide and its derivatives have garnered attention for their diverse biological activities. Research has indicated their potential as anti-inflammatory, analgesic, and antimicrobial agents. smolecule.com The presence and position of the fluorine atom can significantly influence the compound's metabolic stability and binding affinity to biological targets.

A notable area of investigation is the role of this compound as an intermediate in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors. rsc.orgnih.govwikipedia.org PARP is a protein crucial for DNA repair, and its inhibition is a key strategy in cancer therapy, especially for cancers with specific DNA repair deficiencies, such as those with BRCA1/2 mutations. nih.govmdpi.comjhoponline.com The 2-fluorobenzamide (B1203369) moiety is a key component in the structure of some PARP inhibitors, contributing to their binding affinity and efficacy. rsc.org

Historical Overview of Fluorinated Benzamide (B126) Research

The exploration of fluorinated organic compounds, including benzamides, has a rich history driven by the unique properties that fluorine imparts to molecules. The introduction of fluorine can alter a compound's physical, chemical, and biological characteristics, such as acidity, lipophilicity, and metabolic stability.

The development of various N-F fluorinating agents over the years has been a significant enabler of research into fluorinated compounds. beilstein-journals.org Early methods were often inefficient, but the discovery of more stable and effective reagents has facilitated the synthesis of a wide array of fluorinated molecules, including benzamides. beilstein-journals.org Research into fluorinated benzamides has been extensive, with numerous crystal structures of mono-, di-, tri-, and tetra-fluorinated benzamide analogues being reported and cataloged in structural databases. mdpi.com This wealth of structural data provides a solid foundation for further research and development in this area. mdpi.com A 2024 study demonstrated that introducing fluorine at the ortho-position of benzamide and thiobenzamide (B147508) can suppress the structural disorder often seen in their crystals. acs.org

Academic Research Landscape of this compound and its Analogues

The academic research landscape for this compound and its analogues is broad, spanning synthetic organic chemistry, medicinal chemistry, and materials science.

Medicinal Chemistry: A significant portion of research focuses on the synthesis of novel derivatives with potential therapeutic applications. For instance, derivatives of this compound have been investigated for their anticancer properties. One study reported the synthesis of N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA), which showed potent and selective inhibitory activity against histone deacetylase 3 (HDAC3), an enzyme implicated in cancer. nih.gov FNA exhibited significant antitumor activity against liver cancer cells and in animal models. nih.gov

Other research has explored the development of fluorinated benzamide derivatives as antibacterial and anticancer agents. sioc-journal.cnccspublishing.org.cn For example, a series of novel 2-amino-4-phenylthiazole (B127512) derivatives containing an amide moiety were synthesized, with some compounds showing notable antitumor effects against human colon and lung cancer cell lines. sioc-journal.cnccspublishing.org.cn

Furthermore, fluorinated benzamides have been developed as imaging agents for positron emission tomography (PET) to detect melanoma. nih.govsnmjournals.org

Synthetic Chemistry: In synthetic organic chemistry, this compound serves as a versatile starting material. smolecule.com Various synthetic methods have been developed for its preparation and for its incorporation into more complex molecules. google.com For example, rhodium-catalyzed coupling reactions of benzamides with 2,2-difluorovinyl tosylate have been explored to synthesize different types of fluorinated heterocycles. nih.gov

Materials Science: The unique electronic and optical properties of fluorinated compounds make them of interest in materials science. Research in this area includes the investigation of fluorinated benzamides for the development of novel materials with specific functionalities. For example, fluorescent aminonaphthalic anhydrides have been produced from N-fluorobenzamides through a formal [4+2] cycloaddition reaction. researchgate.net

Interactive Data Table: Research on this compound and its Analogues

Research Area Focus Key Findings Referenced Compounds
Medicinal Chemistry Anticancer Agents (HDAC Inhibitors)N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) showed potent and selective HDAC3 inhibition and antitumor activity. nih.govN-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide
Medicinal Chemistry Anticancer & Antibacterial AgentsNovel 2-amino-4-phenylthiazole derivatives with amide moieties exhibited significant antitumor effects. sioc-journal.cnccspublishing.org.cnN-(3-(2-acetamidothiazol-4-yl)phenyl)-3-fluorobenzamide, N-(3-(2-acetamidothiazol-4-yl)phenyl)-3,4-dichlorobenzamide, N-(3-(2-acetamidothiazol-4-yl)phenyl)-3-chlorobenzamide, N-(3-(2-acetamidothiazol-4-yl)phenyl)-2,4-dichlorobenzamide
Medicinal Chemistry PET Imaging AgentsN-(2-(dimethylamino)ethyl)-4-18F-fluorobenzamide (18F-DMFB) was developed as a novel probe for high-contrast PET imaging of malignant melanoma. snmjournals.orgN-(2-(dimethylamino)ethyl)-4-18F-fluorobenzamide
Synthetic Chemistry Synthesis of Fluorinated HeterocyclesRhodium-catalyzed coupling of benzamides with 2,2-difluorovinyl tosylate provides access to various fluorinated heterocycles. nih.gov4-fluoroisoquinolin-1(2H)-ones, 5-fluoropyridin-2(1H)-ones, gem-difluorinated dihydroisoquinolin-1(2H)-ones
Materials Science Fluorescent MaterialsA formal [4+2] cycloaddition of N-fluorobenzamides and maleic anhydride (B1165640) yielded fluorescent 1-amino-2,3-naphthalic anhydrides. researchgate.net1-amino-2,3-naphthalic anhydrides

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7FN2O B111330 2-Amino-4-fluorobenzamide CAS No. 119023-25-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,9H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAQNMGCVLKKYJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20437117
Record name 2-Amino-4-fluorobenzamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119023-25-5
Record name 2-Amino-4-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20437117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-4-fluorobenzamide
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Synthetic Methodologies and Chemical Derivatization of 2 Amino 4 Fluorobenzamide

Synthetic Routes to 2-Amino-4-fluorobenzamide

The creation of this compound can be achieved through several synthetic pathways, each with distinct advantages and applications. These routes include direct fluorination, amidation reactions, and more advanced strategies aimed at producing high-purity compounds.

Direct Fluorination Approaches

Direct fluorination is a fundamental method for introducing fluorine into a molecule. For the synthesis of this compound, this can involve starting with a precursor molecule and introducing the fluorine atom at the desired position. One common approach begins with 4-aminobenzamide, which is then fluorinated using reagents like Selectfluor. smolecule.com Another strategy involves the diazotization of an aromatic amine in anhydrous hydrofluoric acid, followed by heating. google.com This process, known as the Balz-Schiemann reaction, is a classic method for introducing fluorine onto an aromatic ring. Advances in this area include the use of ultrasound or microwaves to improve reaction yields and avoid the isolation of intermediate diazonium salts. google.com

Starting MaterialReagent(s)Key TransformationRef.
4-AminobenzamideSelectfluorDirect fluorination smolecule.com
Aromatic AmineAnhydrous HF, Nitrosating agentDiazotization and fluorination google.com
1,4-DinitrobenzeneK18F (without carrier), Microwave heatingRadiochemical synthesis for 18F-labeling nih.gov

Amidation Reactions and Related Synthesis

Amidation reactions represent a versatile and widely used method for the synthesis of this compound. A common pathway involves the amidation of 4-fluoroanthranilic acid. googleapis.com This can be achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with ammonia. Alternatively, amide coupling reagents can be employed to directly form the amide bond. For instance, the coupling of carboxylic acid derivatives with amines can be facilitated by reagents like HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) in the presence of a base such as DIPEA (N,N-diisopropylethylamine). nih.gov The choice of solvent, such as DMF, can be critical for the success of these reactions. nih.gov

Reactant 1Reactant 2Coupling Agent/ConditionsProductRef.
4-Fluoroanthranilic acidAmmoniaAcyl chloride formationThis compound googleapis.com
Carboxylic acid derivative1,2-PhenylenediamineHATU, DIPEA in DMFFluorinated 2-aminobenzamides nih.gov
2-Fluorobenzoyl chloride2,4-DifluoroanilineStandard condensationN-(2,4-Difluorophenyl)-2-fluorobenzamide mdpi.com

Advanced Synthetic Strategies for High Purity Compounds

The demand for high-purity this compound, particularly for pharmaceutical applications, has driven the development of advanced synthetic strategies. These methods often focus on minimizing by-products and simplifying purification processes. One such strategy involves the hydrolysis of a nitrile precursor, such as 2,4-difluorobenzonitrile, under controlled alkaline conditions, followed by further reaction steps. google.comsmolecule.com Another approach utilizes catalytic systems to achieve high yields and purity. For example, a palladium-on-carbon (Pd/C) catalyst can be used in the reduction of a nitro group to an amine. google.com Photocatalytic methods are also emerging as a powerful tool. For instance, the use of a Ru(bpy)₃²⁺ photocatalyst can facilitate thiolation reactions under mild conditions, demonstrating the potential for light-driven synthesis of derivatives.

Precursor/ReactantsCatalyst/ConditionsKey AdvantageRef.
2,4-DichlorobenzonitrileSodium fluoride, phase-transfer catalystHigh purity via nitrile hydrolysis pathway google.com
Nitro compoundPd/C, Ammonium formateCatalytic transfer reduction for clean conversion google.com
This compound, S₈Ru(bpy)₃²⁺, UV lightPhotocatalytic thiolation under mild conditions

Derivatization Strategies for Analogues and Hybrids

The structural framework of this compound offers multiple sites for chemical modification, enabling the synthesis of a wide array of analogues and hybrid molecules with potentially enhanced biological activities.

Amide Moiety Modifications

The amide group of this compound is a prime target for derivatization. The nitrogen atom can be substituted with various groups to create N-substituted derivatives. For example, reaction with cyclohexylamine (B46788) can yield N-cyclohexyl-2-fluorobenzamide derivatives. The amide bond itself is susceptible to hydrolysis under acidic or basic conditions, which can be a consideration in the design of prodrugs or in understanding the metabolic stability of the compound. smolecule.com Furthermore, the amino group on the benzamide (B126) can be acylated to introduce new functionalities. smolecule.com

Another significant modification involves the reaction of the amino group with isocyanates. For instance, pentafluorosulfanyl isocyanate reacts with alcohols and thiols, and similar reactivity could be explored with the amino group of this compound to introduce the SF₅ group, which is known for its high electronegativity and steric bulk. clemson.edu

Substituent Effects on the Benzamide Core

The biological activity and physicochemical properties of this compound derivatives are significantly influenced by the nature and position of substituents on the benzamide core. smolecule.comnih.gov The fluorine atom at the 4-position is known to enhance metabolic stability and can influence the electronic properties of the molecule. smolecule.com The amino group at the 2-position provides a site for hydrogen bonding, which can be crucial for interactions with biological targets. smolecule.com

Structure-activity relationship (SAR) studies often explore how modifications to the benzamide structure affect its biological properties. smolecule.com For example, the introduction of different substituents can modulate the compound's lipophilicity, which in turn can affect its ability to cross cell membranes. The electronic effects of substituents, whether electron-donating or electron-withdrawing, can alter the reactivity of the entire molecule and its binding affinity to target proteins. nih.gov

Hybrid Compound Synthesis (e.g., Thiourea (B124793) Benzamide Derivatives, Ferrocenyl Hybrids)

The scaffold of this compound is utilized in the creation of hybrid molecules, combining its structural features with other pharmacologically relevant moieties like thiourea and ferrocene.

Thiourea Benzamide Derivatives: The synthesis of thiourea derivatives often involves the reaction of an amino-functionalized compound with a suitable isothiocyanate. While direct synthesis routes starting from this compound are a subject of ongoing research, related structures provide insight into the methodologies. For instance, novel 2-amino-4-phenylthiazole (B127512) derivatives containing an amide moiety have been designed and synthesized, demonstrating the viability of combining these chemical groups to achieve potent biological activities. sioc-journal.cn

Ferrocenyl Hybrids: Ferrocene, a metallocene with a sandwich structure, is increasingly incorporated into medicinal chemistry to create organometallic hybrid compounds. dntb.gov.ua The synthesis of ferrocenyl hybrids linked to heterocyclic units like aminothiazole has gained significant attention. nih.gov A common method involves the direct reaction of an acetylferrocene (B1663952) with thiourea and iodine to produce a 2-amino-4-ferrocenylthiazole core. nih.gov This core can then be further functionalized. For example, 2-Amino-4-(ferrocenyl)-5-(1H-1,2,4-triazol-1-yl)-1,3-thiazole has been synthesized by refluxing 2-bromo-2'-(1H-1,2,4-triazol-1-yl)acetylferrocene with thiourea in ethanol. doi.org These synthetic strategies highlight the potential for creating complex ferrocene-benzamide hybrids.

Synthesis of Hybrid Compounds
Hybrid TypeGeneral Synthetic ApproachKey ReactantsReference
Thiourea DerivativesReaction of an amine with an isothiocyanate or synthesis of related thiazole-amide structures.Amino-functionalized benzamide, Isothiocyanate, Acetyl-compounds, Thiourea sioc-journal.cn
Ferrocenyl HybridsReaction of acetylferrocene with thiourea and a halogen, followed by further functionalization.Acetylferrocene, Thiourea, Iodine, Brominated acetylferrocene derivatives nih.govdoi.org

Role as a Synthetic Building Block in Complex Molecule Construction

This compound is a fundamental building block in the synthesis of more intricate molecules, particularly in the development of pharmaceutical agents and research chemicals. smolecule.combiosynth.com Its distinct functional groups provide multiple reaction sites for constructing larger molecular architectures.

One significant application is in the synthesis of quinazolinones. This compound can react with alcohols to catalyze the cyclization process, leading to the formation of quinazolinone rings. cymitquimica.comcymitquimica.com For example, it serves as a key intermediate in the synthesis of 7-fluoro-1H-quinazolin-4-one. benchchem.com This transformation underscores its utility in creating heterocyclic systems that are central to many biologically active compounds. The process often involves the cyclization of the aminobenzamide precursor under specific conditions. benchchem.com

The compound's role extends to being a precursor for a variety of benzamide and aniline (B41778) derivatives that are crucial intermediates in medicinal and agrochemical industries. biosynth.com The presence of the fluorine atom is particularly noteworthy, as its incorporation into drug molecules can significantly enhance efficacy and modulate pharmacokinetic properties. google.com

Applications of this compound as a Building Block
Target Molecule/ScaffoldSynthetic TransformationSignificanceReference
QuinazolinonesCyclization reaction with alcohols or other reagents like trimethyl orthoformate.Forms core structures for various pharmaceutical agents, including kinase inhibitors. cymitquimica.comcymitquimica.combenchchem.com
Complex Benzamide DerivativesServes as a starting material for further functionalization and coupling reactions.Creates intermediates for medicinal and agrochemical applications. biosynth.com
Fluorinated Pharmaceutical AgentsIncorporates a fluorine atom into the final structure.Can enhance drug efficacy and metabolic stability. google.com

Chemical Transformations and Reactivity

The reactivity of this compound is governed by its three functional groups: the aromatic amino group, the primary amide, and the fluorine atom on the benzene (B151609) ring.

Nucleophilic Substitution: The amino group is nucleophilic and can participate in substitution reactions with various electrophiles. smolecule.com

Acylation: The compound can undergo acylation to form more complex amide derivatives. smolecule.com

Cycloaddition Reactions: It has been shown to participate in formal [4+2] cycloaddition reactions with reagents like maleic anhydride (B1165640), demonstrating its versatility in forming polycyclic systems. smolecule.comacs.org This type of reaction, developed for N-fluorobenzamides, can proceed through a multi-step process involving radical generation and intramolecular cyclization to create fluorescent naphthalic anhydride products. acs.orgrmit.edu.vn

Oxidation and Reduction: Like other aromatic amines, this compound can undergo oxidation and reduction reactions under specific conditions to yield different derivatives.

Formation of Heterocycles: Beyond quinazolinones, its reactivity is harnessed to create other heterocyclic structures. For instance, the reduction of a related nitro compound followed by acylation is a common strategy in multi-step syntheses. rsc.org

The fluorine substitution influences the reactivity of the aromatic ring. Compared to non-fluorinated analogs, the fluorine atom can affect the electron density of the ring and the acidity of the amino and amide protons, thereby modulating the compound's reaction pathways. google.com

Biological Activities and Therapeutic Potential of 2 Amino 4 Fluorobenzamide Derivatives

Anti-inflammatory and Analgesic Properties

Derivatives of 4-fluorobenzamide have been investigated for their potential to alleviate inflammation and pain, demonstrating notable efficacy in preclinical models. researchgate.netnih.gov

In vitro Studies on Anti-inflammatory Pathways

The anti-inflammatory effects of 4-fluorobenzamide derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammatory pathways. In one study, a series of novel 4-fluorobenzamide derivatives were synthesized and evaluated for their COX-inhibitory activity. researchgate.netnih.gov A particularly potent compound, a 4-chlorophenyl derivative of a thioureido quinazolinone (referred to as 4b), demonstrated a COX-2 selectivity index of 5.75. researchgate.netnih.gov This level of selectivity was superior to that of the standard non-steroidal anti-inflammatory drug (NSAID) indomethacin (selectivity index = 0.27) and the COX-2 selective inhibitor celecoxib (selectivity index = 4.55). researchgate.netnih.gov Molecular docking studies have supported these findings, predicting the binding patterns of these compounds within the active sites of COX-1 and COX-2 enzymes and confirming their ability to meet the structural requirements for inhibition. researchgate.net

CompoundCOX-2 Selectivity IndexReference Compound(s)
Thioureido quinazolinone derivative 4b5.75Indomethacin (0.27), Celecoxib (4.55)

Preclinical Evaluation of Analgesic Efficacy

The analgesic potential of these derivatives has been assessed in animal models. In a study using the acetic acid-induced abdominal writhing test in mice, newly synthesized 4-fluorobenzamide derivatives showed potent analgesic activity, with writhing protection ranging from 71% to 100%. researchgate.netnih.gov This performance was favorable when compared to the standard drug indomethacin, which showed a 74.06% writhing protection. researchgate.netnih.gov

The thioureido quinazolinone derivatives, specifically compounds 4b and 4c, were identified as the most potent analgesics among the tested series. The 4-chlorophenyl derivative 4b, in particular, achieved 100% writhing protection, indicating a very strong analgesic effect. researchgate.netnih.gov In parallel anti-inflammatory tests using the carrageenan-induced rat paw edema method, these compounds also showed significant activity, with edema inhibition ranging from 53.43% to 92.36%, compared to 65.64% for indomethacin. researchgate.netnih.gov

Compound/Derivative SeriesAnalgesic Activity (% Writhing Protection)Anti-inflammatory Activity (% Edema Inhibition)
Novel 4-fluorobenzamide derivatives71% - 100%53.43% - 92.36%
Thioureido quinazolinone derivative 4b100%92.36%
Indomethacin (Reference)74.06%65.64%

Anticancer and Antitumor Activities

The 2-amino-4-fluorobenzamide scaffold is also a key component in the development of agents targeting various cancers, from its role as a synthetic intermediate to its incorporation into cytotoxic prodrugs.

Role as an Intermediate in Antiandrogen Drug Synthesis for Prostate Cancer

The fluorophenyl moiety is a critical structural feature in several non-steroidal antiandrogens used in the treatment of prostate cancer. For instance, bicalutamide, an androgen receptor antagonist, was developed from flutamide through the addition of a bulky 4-fluorophenylsulfonyl group, which enhanced its binding affinity for the androgen receptor. nih.gov

More directly, derivatives incorporating a fluorophenylamide structure have been synthesized to target key enzymes involved in androgen synthesis in castration-resistant prostate cancer (CRPC). One such target is Aldo-Keto Reductase Family 1 Member C3 (AKR1C3), an enzyme whose expression is increased in CRPC and is associated with resistance to anti-androgen therapies. nih.gov Researchers have developed derivatives of N-(4-fluorophenyl)-8-hydroxy-2-imino-2H-chromene-3-carboxamide that act as potent inhibitors of AKR1C3. nih.gov These inhibitors have been shown to suppress the proliferation of prostate cancer cells and enhance the apoptotic effects of established antiandrogen drugs. nih.gov

Cytotoxic Prodrug Development in Oncology

The prodrug strategy is employed in oncology to improve the therapeutic index of chemotherapeutic agents by enhancing their delivery to tumor tissues and minimizing systemic toxicity. mdpi.com A derivative of this compound, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA), has been developed as a potential lead compound for a new class of histone deacetylase (HDAC) inhibitors. nih.gov

In this design, the fluorine substitution on the benzamide (B126) portion was intended to improve the metabolic stability and selectivity of the molecule. nih.gov FNA exhibited selectivity for class I HDACs (HDAC1, 2, and 3) and was particularly potent against HDAC3, with an IC50 value of 95.48 nM. nih.gov This approach combines the targeting capability of an HDAC inhibitor with the cytotoxic potential of a nitrogen mustard component, representing a novel strategy in prodrug development. nih.gov

Efficacy Against Specific Cancer Cell Lines (e.g., Colon, Lung, Prostate, Liver)

Derivatives of this compound have demonstrated cytotoxic and antiproliferative activity against a range of cancer cell lines.

Colon Cancer: A novel Bithiophene-Fluorobenzamidine (BFB) derivative was evaluated for its antitumor activity against the HCT-116 human colon cancer cell line. The compound showed strong antiproliferative effects, with an IC50 value of approximately 0.3 µg/mL. nih.gov Further studies indicated that BFB induces apoptosis through both extrinsic and intrinsic pathways. nih.gov

Lung Cancer: In a study of fluorinated Schiff bases derived from aminophenylhydrazines, one compound containing five fluorine atoms exhibited a powerful cytotoxic effect on the A549 non-small cell lung cancer cell line, with an IC50 value of 0.64 μM. nih.gov

Liver Cancer: The HDAC inhibitor FNA, a derivative of N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide, showed significant inhibitory activity against the HepG2 human liver cancer cell line, with an IC50 value of 1.30 μM. nih.gov This potency was notably greater than that of the established HDAC inhibitor SAHA (IC50 of 17.25 μM) in the same assay. nih.gov

DerivativeCancer Cell LineCancer TypeEfficacy (IC50)
Bithiophene-Fluorobenzamidine (BFB)HCT-116Colon~0.3 µg/mL
Fluorinated Schiff Base (Compound 6)A549Lung0.64 μM
FNAHepG2Liver1.30 μM
SAHA (Reference)HepG2Liver17.25 μM

Metal Complexes of Fluorobenzamide Derivatives in Anticancer Research

The development of metal-based anticancer agents has been a significant area of research since the discovery of cisplatin. nih.govnih.govbohrium.com The strategy often involves coordinating organic molecules, known as ligands, to a central metal ion. This can enhance the therapeutic properties of the organic compound, improve its stability, and introduce novel mechanisms of action. nih.govu-szeged.hu Fluorobenzamide derivatives are attractive ligands in this context due to the unique properties conferred by the fluorine atom, such as increased metabolic stability and altered electronic characteristics, which can influence binding affinities and biological activity. nih.govnih.gov

Research into metallodrugs has expanded beyond platinum to include a variety of transition metals like ruthenium, gold, titanium, and zirconium, each offering different coordination geometries and redox properties. nih.govnih.govnih.gov For instance, ruthenium complexes are noted for their applications in photodynamic therapy, serving dual roles in both diagnostics and treatment. nih.gov The core principle is that the metal complex can interact with biological targets, most notably DNA, in ways that are distinct from the ligand alone, leading to enhanced cytotoxicity against cancer cells. bohrium.com

While direct studies on metal complexes of this compound are specific, the broader class of N-(2-amino-4-fluorophenyl)-benzamides has been explored. One such derivative, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) , demonstrated potent inhibitory activity against histone deacetylase 3 (HDAC3) and significant antitumor effects against HepG2 liver cancer cells. nih.gov The formation of metal complexes with such fluorinated benzamide derivatives is a promising strategy to develop novel anticancer agents, leveraging the synergistic effects of the metal center and the biologically active organic ligand. u-szeged.husemanticscholar.org The coordination of metals like copper(II) or zinc(II) with similar bioactive ligands, such as 2-aminobenzimidazole derivatives, has been shown to produce compounds with significant antiproliferative activity. mdpi.com

DerivativeTarget/Cell LineActivity
N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) HDAC3IC50: 95.48 nM nih.gov
N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) HepG2 (Liver Cancer)IC50: 1.30 µM nih.gov

Antibacterial Activities

Benzamide derivatives are a well-established class of compounds possessing a wide spectrum of pharmacological properties, including antibacterial and antifungal activities. nanobioletters.com The introduction of substituents onto the benzamide scaffold can significantly modulate this activity. A series of 2-aminobenzamide (B116534) derivatives, synthesized from isatoic anhydride (B1165640), were tested against various bacterial strains. mdpi.com The study evaluated activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli. mdpi.com

While research specifically detailing the antibacterial properties of this compound is limited, structure-activity relationship studies on related compounds provide valuable insights. For example, in a series of fluorobenzoylthiosemicarbazides, derivatives with trifluoromethyl groups showed potent activity against methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA) strains, with Minimum Inhibitory Concentrations (MICs) ranging from 7.82 to 31.25 µg/mL. mdpi.com Another study on N-benzamide derivatives found that certain compounds exhibited excellent activity against B. subtilis and E. coli, with MIC values as low as 3.12 µg/mL. nanobioletters.com These findings suggest that the fluorobenzamide scaffold is a promising template for the development of new antibacterial agents. The mechanism of action for related compounds, such as 2-aminobenzimidazole derivatives, has been shown to involve the inhibition and dispersion of bacterial biofilms, a key factor in chronic infections. nih.gov

Derivative ClassBacterial StrainActivity (MIC)
Trifluoromethyl fluorobenzoylthiosemicarbazidesStaphylococcus aureus (including MRSA)7.82 - 31.25 µg/mL mdpi.com
Substituted N-BenzamidesE. coli3.12 µg/mL nanobioletters.com
Substituted N-BenzamidesB. subtilis6.25 µg/mL nanobioletters.com

Potential in Proteomics Research

The 2-aminobenzamide scaffold, particularly its fluorinated derivatives, has emerged as a valuable tool in proteomics and chemical biology. These compounds are used to probe protein function, identify therapeutic targets, and understand complex biological pathways.

Derivatives of 2-aminobenzamide are widely recognized as inhibitors of histone deacetylases (HDACs), a class of enzymes crucial for epigenetic regulation. nih.govnih.gov Because of this property, they are extensively used in biochemical assays to study the role of HDACs in health and disease. For example, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) was identified as a selective inhibitor of class I HDACs, with particular potency against HDAC3. nih.gov Such compounds serve as chemical probes in enzymatic assays to quantify HDAC activity and to screen for more potent and selective inhibitors.

Furthermore, these derivatives can be modified to create activity-based profiling probes (ABPP). By attaching a reactive group and a reporter tag to a 2-aminobenzamide core, researchers can covalently label active HDAC enzymes within a complex biological sample. This allows for the identification and quantification of specific HDAC isoforms and their engagement by the inhibitor, providing critical information for drug development. nih.gov

The application of 2-aminobenzamide derivatives extends to the broader investigation of protein networks and functions. nih.gov In a notable study, an activity-based probe derived from a 2-aminobenzamide HDAC inhibitor was used in conjunction with quantitative mass spectrometry to identify the protein targets in neural stem cells derived from patients with Friedreich's ataxia. nih.gov

This proteomic approach, known as MudPIT (multidimensional protein identification technology), revealed that the inhibitor interacts not only with its intended HDAC targets but also with a larger network of proteins. The functional analysis of these captured proteins indicated that the compound's effects extend beyond transcriptional regulation to include post-transcriptional mRNA processing. nih.gov This demonstrates the power of using 2-aminobenzamide-based chemical probes to uncover the complex mechanisms of action of therapeutic compounds and to explore the intricate web of protein interactions that govern cellular processes. The incorporation of fluorine can further aid these studies, as fluorinated amino acids have been used to modulate and study protein-carbohydrate and protein-protein interactions, offering a finer tool to dissect biological functions. nih.gov

Mechanistic Investigations of 2 Amino 4 Fluorobenzamide Bioactivity

Modulation of Enzyme Activity (e.g., Cyclooxygenase Enzymes)

Research into the direct modulation of cyclooxygenase (COX) enzymes by 2-Amino-4-fluorobenzamide is not extensively documented in publicly available scientific literature. However, significant findings have been reported regarding the potent inhibitory activity of a closely related derivative, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA), on a different class of enzymes: histone deacetylases (HDACs).

A 2020 study revealed that FNA exhibits selective inhibition of Class I HDACs, with a particularly strong effect on HDAC3. nih.govnih.gov The inhibitory concentrations (IC50) were determined for HDAC1, HDAC2, and HDAC3, demonstrating a clear preference for HDAC3. This selective inhibition of HDACs suggests a potential mechanism for the anti-tumor activities observed for this compound. nih.govnih.gov

Inhibitory Activity of N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) against HDACs

EnzymeIC50 (nM)
HDAC1Data not explicitly provided in the abstract, but noted as Class I selective
HDAC2Data not explicitly provided in the abstract, but noted as Class I selective
HDAC395.48

Data sourced from a study on the discovery of FNA as a potent HDAC3 inhibitor. nih.govnih.gov

While this provides insight into the enzymatic modulation by a derivative, further research is required to determine if this compound itself possesses similar or different enzyme-modulating properties, particularly concerning cyclooxygenase enzymes.

Interaction with Specific Molecular Targets (e.g., Androgen Receptors)

Currently, there is a lack of specific studies in the available scientific literature that investigate the direct interaction of this compound with androgen receptors. The androgen receptor is a crucial target in the treatment of prostate cancer, and many therapeutic strategies are based on the development of molecules that can modulate its activity. nih.gov While the benzamide (B126) scaffold is present in some compounds that interact with nuclear receptors, dedicated research is needed to ascertain whether this compound binds to and affects the function of androgen receptors.

Influence on Cellular Signaling Pathways (e.g., Raf/MEK/ERK pathway)

The Raf/MEK/ERK signaling pathway is a critical cascade that regulates various cellular processes, including proliferation, differentiation, and survival. mdpi.comwikipedia.org Dysregulation of this pathway is a hallmark of many cancers, making it a key target for therapeutic intervention. At present, there is no direct evidence in the scientific literature to suggest that this compound influences the Raf/MEK/ERK pathway. Future investigations, such as Western blot analysis for key phosphorylated proteins in the pathway (e.g., p-ERK) in cells treated with this compound, would be necessary to elucidate any potential effects.

Ligand Binding Affinity Studies to Biological Receptors and Enzymes

Ligand binding affinity is a fundamental parameter in pharmacology, quantifying the strength of the interaction between a ligand and its binding site on a receptor or enzyme. redshiftbio.comcriver.com The primary data available for a derivative of this compound comes from the previously mentioned study on the HDAC inhibitor, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA). nih.govnih.gov

The reported IC50 value of 95.48 nM for the inhibition of HDAC3 indicates a high binding affinity of FNA for this enzyme. nih.govnih.gov The IC50 value is a measure of the concentration of the inhibitor required to reduce the activity of the enzyme by 50% and is a commonly used proxy for binding affinity in competitive inhibition assays. The selectivity for HDAC3 over other Class I HDACs suggests a specific and high-affinity interaction with the active site of this particular isozyme. nih.govnih.gov

Computational and Theoretical Studies on 2 Amino 4 Fluorobenzamide

Molecular Docking Simulations for Target Binding

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial in drug design for simulating the interaction between a ligand, such as a derivative of 2-Amino-4-fluorobenzamide, and its protein target.

Derivatives of the 2-aminobenzamide (B116534) scaffold have been identified as potent inhibitors of Histone Deacetylases (HDACs), a class of enzymes that are significant targets in cancer therapy. nih.gov Molecular docking studies have been performed to elucidate the binding modes of these compounds within the active sites of various HDAC isoforms.

For instance, a derivative, N-(2-aminophenyl)-4-[(4-fluorophenoxy)methyl]benzamide, demonstrated potent inhibitory activity. nih.gov Docking simulations suggested that this compound binds effectively within the pocket of HDAC2. nih.gov Similarly, another related molecule, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA), was identified as a class I HDAC inhibitor, showing particular potency against HDAC3 with an IC50 value of 95.48 nM. frontiersin.org

Docking studies on isatin (B1672199) sulfonamide hybrids, which share structural motifs, have also shown promising binding energies against the Epidermal Growth Factor Receptor (EGFR), another key target in oncology. nih.gov These simulations confirmed that the compounds fit well within the EGFR active site, with binding free energies ranging from -19.21 to -21.74 Kcal/mol. nih.gov Such studies underscore the utility of the aminobenzamide core in targeting cancer-related proteins and provide a rationale for its observed biological activity.

Binding Affinity of this compound Derivatives Against Cancer Targets
Compound DerivativeTarget ProteinFinding/ResultReference
N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA)HDAC3IC50: 95.48 nM frontiersin.org
N-(2-aminophenyl)-4-[(4-fluorophenoxy)methyl]benzamideHDAC2Binds tightly to the binding pocket. nih.gov
Isatin Sulfonamide HybridsEGFR (PDB: 1M17)Binding free energies: -19.21 to -21.74 Kcal/mol. nih.gov

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like this compound to understand their geometry, stability, and electronic characteristics.

DFT calculations are employed to perform geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule. analis.com.my For analogous compounds like 2-amino-4-chlorobenzonitrile, full geometry optimization has been carried out using DFT at the B3LYP level with a 6-311++G(d,p) basis set. analis.com.my These calculations provide precise values for bond lengths, bond angles, and dihedral angles. For example, in the optimized structure of 2-amino-4-chlorobenzonitrile, the nitrile (C≡N) and C-N bond lengths were found to be 1.146(4) Å and 1.369(4) Å, respectively. analis.com.my Similar calculations for 2-(p-tolylsulfonamido)benzamides using a B3LYP/6-311G(d,p) basis set also yield detailed structural parameters. mdpi.com This information is fundamental for understanding the molecule's conformation and how it might fit into a protein's binding site.

Selected Optimized Geometrical Parameters for an Analogous Compound (2-amino-4-chlorobenzonitrile)
ParameterCalculated Value (Å)Theoretical Value (Å)Reference
Bond Length (C≡N)1.146(4)1.160 analis.com.my
Bond Length (C-N)1.369(4)1.470 analis.com.my

DFT is also essential for elucidating a molecule's electronic properties by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference between HOMO and LUMO, known as the energy gap, is a critical parameter for determining molecular reactivity and stability. nih.gov

Studies on related aminobenzene sulfonamides show that the calculated HOMO and LUMO energies confirm that charge transfer occurs within the molecules. indexcopernicus.com Analysis of the Molecular Electrostatic Potential (MEP) reveals the regions of a molecule that are rich or poor in electrons, which helps in predicting sites for electrophilic and nucleophilic attack. indexcopernicus.com For 2-amino-4-chlorobenzonitrile, Mulliken analysis indicated that the nitrogen atoms carry highly negative charges, suggesting the compound has the capability to act as a nucleophilic agent. analis.com.my These electronic insights are vital for understanding reaction mechanisms and intermolecular interactions.

Molecular Modeling for Interaction Prediction and Application Forecasting

Molecular modeling encompasses a range of computational techniques used to represent and simulate molecular structures and their interactions. For this compound, these models are pivotal in predicting how it will interact with biological systems and forecasting its potential therapeutic applications.

By combining results from molecular docking and DFT, a comprehensive interaction profile can be built. Docking studies predict that the this compound scaffold can bind effectively to cancer targets like HDACs. nih.govfrontiersin.org This forecasts its potential application as an anticancer agent. DFT studies complement this by explaining the electronic basis for these interactions, such as the role of specific atoms in forming hydrogen bonds or other non-covalent interactions. This integrated approach allows for the rationalization of structure-activity relationships (SAR), guiding the design of more potent and selective derivatives.

Quantum Chemical Computations in Drug Design

Quantum chemical computations, particularly DFT, are an efficient and indispensable tool in modern drug design. indexcopernicus.com They provide a deep understanding of a molecule's intrinsic properties, which is crucial for developing new drugs based on a specific chemical scaffold like this compound.

These calculations allow for the in silico screening and optimization of lead compounds before they are synthesized, saving time and resources. For example, by calculating properties like HOMO-LUMO gap, electron affinity, and ionization potential, researchers can predict the reactivity and stability of novel derivatives. analis.com.myindexcopernicus.com This allows for the fine-tuning of the molecular structure to enhance desired properties, such as improved binding affinity for a target protein or better pharmacokinetic profiles. The application of quantum chemistry ensures that drug design is a more targeted and less trial-and-error-driven process, accelerating the journey from a promising compound to a potential therapeutic agent.

Structure Activity Relationship Sar Analysis of 2 Amino 4 Fluorobenzamide Analogues

Impact of Fluorine Atom Position on Biological Activity

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance various properties, including metabolic stability, binding affinity, and membrane permeability. nih.govresearchgate.net The position of the fluorine atom on the benzamide (B126) ring of 2-amino-4-fluorobenzamide analogues can significantly influence their biological activity.

Fluorine's high electronegativity can alter the electronic properties of the aromatic ring, affecting how the molecule interacts with its biological target. researchgate.net For instance, placing a fluorine atom at the ortho position of a benzamide scaffold can lead to favorable intramolecular hydrogen bonds, which predetermine the ligand's conformation for optimal binding. nih.gov Studies on fluorinated benzamide derivatives have shown that they can exhibit increased binding affinity for proteins like cereblon (CRBN) compared to their non-fluorinated counterparts. nih.gov The strategic placement of fluorine can also block sites of metabolic oxidation, thereby improving the compound's stability and pharmacokinetic profile. nih.gov

Research on histone deacetylase (HDAC) inhibitors has demonstrated the benefits of fluorine substitution. The fluorinated benzamide N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) showed potent activity against HDAC3 and exhibited significant tumor growth inhibition. frontiersin.org This highlights that the 4-fluoro substitution can be advantageous for specific therapeutic targets. In contrast, studies on other molecular scaffolds have shown that a 4-fluorophenoxy substituent generally has a more advantageous effect on antiplasmodial activity compared to an unsubstituted phenoxy group. mdpi.com

The following table summarizes the effect of fluorine substitution on the activity of various benzamide analogues.

Compound/Analogue Fluorine Position/Substitution Observed Effect on Biological Activity
Benzamide-type Cereblon BindersOrtho-position on the benzamide scaffoldPredetermines ligand conformation through intramolecular hydrogen bonds, potentially enhancing binding. nih.gov
Perfluorinated BenzamidesMultiple fluorine substitutionsIncreased binding affinity to CRBN compared to non-fluorinated analogues. nih.gov
N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA)4-fluoro on the aminophenyl ringPotent and selective inhibition of HDAC3, leading to significant antitumor activity. frontiersin.org
2-(4-fluorophenoxy) N-Boc-piperazinylbenzamide4-fluoro on the phenoxy ringShowed potent antiplasmodial activity and high selectivity. mdpi.com
2-phenoxy N-Boc-piperazinylbenzamideUnsubstituted phenoxy ringSignificantly lower antiplasmodial activity compared to the 4-fluorophenoxy analogue. mdpi.com

Role of Amino Group Modifications on Efficacy

Modifying the amino group, for example, through N-alkylation or acylation, can change the molecule's hydrogen bonding capacity and steric profile. These changes can either enhance or diminish the interaction with the target protein. In the context of developing inhibitors for enzymes like histone deacetylases (HDACs), the 2-amino group often serves as a crucial interaction point within the enzyme's binding pocket.

In a study of antiplasmodial 2-phenoxybenzamides, replacing piperazinyl moieties with amino groups at the 3- or 4-position resulted in a dramatic decrease in activity, indicating the importance of the nature and position of the nitrogen-containing substituent. mdpi.com The primary amino group can be a key linker in more complex molecules, and its modification is a common strategy in drug design. mdpi.com For instance, converting the amino group into a sulfonamide or another functional group can significantly alter the compound's therapeutic properties. nih.gov

The table below illustrates how modifications to the amino group can affect the activity of benzamide-related structures.

Parent Scaffold Amino Group Modification Impact on Efficacy
2-PhenoxybenzamideReplacement of piperazinyl moiety with a 3-amino or 4-amino groupDrastic reduction in antiplasmodial activity. mdpi.com
General Protein/PeptideN-alkylation (Reductive Alkylation)Can alter specificity and is used for various analytical and preparative purposes. nih.gov
General Protein/PeptideN-acylation (Succinimidyl Esters)A common method to attach labels or other functional groups. nih.gov
ProbenecidAddition of L-amino acid via an amide linkageShifted the carboxyl group and introduced a chiral linker, modifying its activity. mdpi.com

Influence of Benzamide Core Substitutions on Therapeutic Potential

Substitutions on the benzamide core, beyond the fluorine and amino groups, play a significant role in defining the therapeutic potential of this compound analogues. These modifications can influence the molecule's electronics, lipophilicity, and steric bulk, thereby affecting its interaction with biological targets.

For example, in the development of antiplasmodial agents, replacing a 4-fluorophenoxy substituent at the 2-position with a hydrogen atom led to a moderate decrease in activity, while substitution with a 4-phenoxy or 4-acetamidophenoxy group also decreased activity, though the compounds remained potent. mdpi.com This suggests that an aryloxy substituent at this position is generally favorable for this specific activity.

In the context of HDAC inhibitors, the core benzamide structure is often part of a larger scaffold that includes a zinc-binding group and a "cap" group that interacts with the surface of the enzyme. Modifications to the benzamide ring itself can fine-tune the orientation of these other critical components. For instance, the development of N-(2-aminophenyl)-benzamides as HDAC inhibitors has shown that substitutions on the benzamide portion can influence isoform selectivity. consensus.app

The following table provides examples of how substitutions on the benzamide core can modulate biological activity.

Parent Compound Benzamide Core Substitution Effect on Therapeutic Potential
2-(4-fluorophenoxy)-N-pivaloylpiperazinyl benzamideReplacement of 4-fluorophenoxy with HydrogenModerate decrease in antiplasmodial activity and selectivity. mdpi.com
2-(4-fluorophenoxy)-N-pivaloylpiperazinyl benzamideReplacement of 4-fluorophenoxy with 4-phenoxyDistinct decrease in antiplasmodial activity. mdpi.com
N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamideAddition of a 4-fluoro group to the N-(2-aminophenyl) moietyResulted in a compound (FNA) with potent HDAC3 inhibition and in vivo antitumor activity. frontiersin.org

Comparative Studies with Structurally Similar Compounds

For instance, a comparative study of the HDAC inhibitor FNA (N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide) with its non-fluorinated parent compound, NA, revealed the significant impact of the fluorine atom. frontiersin.org While both compounds exhibited class I HDAC selectivity, the fluorinated analogue, FNA, showed improved in vivo antitumor activity. This direct comparison underscores the strategic advantage of fluorine incorporation in this particular scaffold. frontiersin.org

Similarly, when comparing a 2-(4-fluorophenoxy) benzamide derivative with its 2-phenoxy analogue, a notable drop in antiplasmodial activity was observed for the non-fluorinated compound. mdpi.com This again highlights the beneficial role of the fluorine substituent in enhancing the therapeutic potential for that specific target. The structural similarity between isomers, such as N-(2,4-difluorophenyl)-2-fluorobenzamide and its 2,3-difluorinated analogue, can also be examined to understand how subtle changes in fluorine positioning affect crystal packing and intermolecular interactions, which can, in turn, influence bioavailability. mdpi.com

This comparative approach is essential for rational drug design, allowing researchers to build upon existing knowledge to create more effective and selective therapeutic agents.

Compound 1 Structurally Similar Compound 2 Key Structural Difference Comparative Biological Activity
N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA)N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA)Presence of a 4-fluoro substituent on the N-phenyl ring in FNA. frontiersin.orgFNA exhibited superior in vivo antitumor activity compared to NA. frontiersin.org
2-(4-fluorophenoxy) N-Boc-piperazinylbenzamide2-phenoxy N-Boc-piperazinylbenzamidePresence of a 4-fluoro substituent on the phenoxy ring. mdpi.comThe fluorinated analogue showed remarkably higher antiplasmodial activity and selectivity. mdpi.com
Fluorinated Benzamide CRBN LigandsNon-fluorinated Benzamide CRBN LigandsPerfluorination of the benzamide. nih.govFluorinated compounds exhibited increased binding affinity to CRBN. nih.gov

Applications in Advanced Research Technologies

Development of Molecular Probes for Imaging

The fluorobenzamide scaffold is a cornerstone in the design of molecular probes for Positron Emission Tomography (PET), a powerful non-invasive imaging technique used in oncology. By incorporating a positron-emitting radionuclide, such as Fluorine-18 (¹⁸F), derivatives of fluorobenzamide are transformed into radiotracers that can visualize and quantify physiological processes at the molecular level.

A significant area of research has focused on developing ¹⁸F-labeled benzamide (B126) derivatives for PET imaging. These probes typically consist of three structural components: a radiolabeled benzamide or picolinamide (B142947) (a pyridine-based analog) core, an aliphatic linker, and an amine residue. The specific structure of each component is often modified to enhance radiochemical yield, melanin-binding affinity, and pharmacokinetic properties.

One prominent example is the synthesis of N-[2-(4-¹⁸F-fluorobenzamido)ethyl]maleimide ([¹⁸F]FBEM), a thiol-reactive synthon. [¹⁸F]FBEM is synthesized by coupling N-succinimidyl 4-¹⁸F-fluorobenzoate ([¹⁸F]SFB) with N-(2-aminoethyl)maleimide. nih.govsnmjournals.org This reagent allows for the ¹⁸F-labeling of peptides and other biomolecules containing thiol groups, expanding the arsenal (B13267) of available PET tracers for imaging targets like integrin αvβ3, which is involved in tumor angiogenesis. nih.govnih.gov

Radiolabeled benzamide derivatives have shown exceptional promise in the imaging of malignant melanoma due to their high affinity for melanin (B1238610), a pigment that is abundant in most melanoma cells. This specific targeting allows for high-contrast images that can distinguish cancerous lesions from surrounding healthy tissue.

Early research involved iodine-123 or iodine-125 (B85253) labeled benzamides, which demonstrated specific uptake in melanoma. Subsequent developments led to ¹⁸F-labeled probes with improved imaging characteristics. A notable derivative, N-(2-(dimethylamino)ethyl)-4-¹⁸F-fluorobenzamide ([¹⁸F]DMFB), has demonstrated significant potential for detecting both primary and metastatic melanoma. nih.gov In preclinical studies using B16F10 mouse melanoma cells, the uptake of [¹⁸F]DMFB was found to be melanin-specific, increasing over 18-fold when melanin production was stimulated with L-tyrosine. nih.govacs.org

Biodistribution studies have revealed that these probes accumulate to a high degree in tumors while clearing relatively quickly from other tissues, leading to excellent tumor-to-background contrast. nih.govacs.org For instance, [¹⁸F]DMFB showed high and sustained accumulation in B16F10 xenografts, reaching approximately 13% of the injected dose per gram of tissue (%ID/g) at 60 minutes post-injection. nih.gov This high uptake allows for the clear visualization of tumors and even small metastatic lesions in the lungs and liver. nih.gov The ability of some of these probes to cross the blood-brain barrier also suggests their potential utility in imaging brain metastases. nih.gov

Table 1: Characteristics of Selected Fluorobenzamide-Based PET Probes for Melanoma Imaging

Probe Name Target Radiochemical Yield (non-decay-corrected) Key Finding in Melanoma Models
[¹⁸F]DMFB Melanin ~10-15% High tumor uptake (~13.0 %ID/g at 60 min) and visualization of metastatic lesions. nih.govacs.org
[¹⁸F]-DAFBA Melanin ~50% Showed rapid and high tumor uptake with low accumulation in normal tissues. snmjournals.org
¹³¹I-IFNABZA Melanin 40 ± 5% Prolonged retention in B16F10 melanoma with a high tumor-to-muscle ratio.
[¹⁸F]P3BZA Melanin 12.3 ± 3.9% Demonstrated high specificity and favorable pharmacokinetics in patients. nih.gov

Utilization as a Reagent in Organic Synthesis

Beyond imaging, the aminofluorobenzamide structure serves as a versatile building block in organic synthesis. The combination of the aromatic amine, the amide, and the fluorine atom provides multiple reactive sites for constructing more complex molecules, including pharmaceutically active compounds and specialized chemical reagents.

A key application is the use of the fluorobenzamide core to create prosthetic groups for radiolabeling. As mentioned, N-[2-(4-¹⁸F-fluorobenzamido)ethyl]maleimide ([¹⁸F]FBEM) is a bifunctional reagent synthesized from a 4-fluorobenzoate (B1226621) precursor. nih.govsnmjournals.org One part of the molecule is the ¹⁸F-fluorobenzamide group, which carries the radioisotope, while the other part is a maleimide (B117702) group, which reacts specifically with thiol groups on proteins and peptides. nih.gov This allows for the targeted radiolabeling of biomolecules for PET imaging. The synthesis involves activating a fluorobenzoic acid to an N-succinimidyl ester, which then reacts with an amino-functionalized maleimide. nih.govsnmjournals.org

Furthermore, related structures like 4-amino-2-fluoro-N-methylbenzamide are used as key intermediates in the synthesis of novel therapeutics. This compound acts as a reagent in the preparation of potent androgen receptor antagonists, which are investigated for the treatment of prostate cancer. chemicalbook.com The general reactivity of 2-aminobenzamides, such as their condensation reaction with various aldehydes to form 2,3-dihydroquinazolin-4(1H)-one derivatives, highlights the synthetic potential of the 2-Amino-4-fluorobenzamide scaffold for creating diverse heterocyclic compounds. researchgate.net

Table 2: Examples of Synthetic Applications of Aminofluorobenzamide Scaffolds

Starting Scaffold/Precursor Reagent Type Product Class Application
4-¹⁸F-Fluorobenzoate Prosthetic Group Precursor Thiol-Reactive Labeling Agent ([¹⁸F]FBEM) Radiolabeling of peptides for PET imaging. nih.govsnmjournals.org
4-Amino-2-fluoro-N-methylbenzamide Intermediate Androgen Receptor Antagonists Pharmaceutical development. chemicalbook.com
2-Aminobenzamide (B116534) (general class) Building Block 2,3-Dihydroquinazolin-4(1H)-ones Synthesis of heterocyclic compounds. researchgate.net

Future Research Trajectories and Translational Outlook

Exploration of Novel Biological Activities (e.g., Antifungal)

While much of the focus on benzamide (B126) derivatives has been in oncology, the core structure suggests potential for a broader range of biological activities. Future research will likely probe these underexplored areas, with a particular interest in antimicrobial applications.

Studies on related 2-aminobenzamide (B116534) derivatives have already demonstrated their potential as antimicrobial agents. For instance, a series of novel 2-aminobenzamide derivatives synthesized from isatoic anhydride (B1165640) were tested against various bacterial and fungal strains. One compound in this series, 2-Amino-N-(4-methoxyphenyl)benzamide, exhibited excellent antifungal activity against Aspergillus fumigatus, proving more potent than the standard drug Clotrimazole. mdpi.comresearchgate.net This finding suggests that the 2-aminobenzamide scaffold, from which 2-Amino-4-fluorobenzamide is derived, is a promising starting point for developing new antifungal agents.

Further research could involve synthesizing a library of this compound analogs and screening them against a wide panel of pathogenic fungi and bacteria. Investigations into their mechanisms of action, such as potential interactions with fungal-specific enzymes or cell membranes, would be a crucial next step. For example, some amide compounds exert their antifungal effect by interacting with ergosterol (B1671047) in the fungal plasma membrane. nih.gov Exploring modifications, such as the addition of amino groups, has also been shown to enhance the antifungal properties of other chemical classes, indicating a potential strategy for this scaffold as well. rsc.org The fungicidal potential of benzamide derivatives containing a 1,2,4-oxadiazole (B8745197) group has also been noted, providing another avenue for structural modification. mdpi.com

Optimization of Therapeutic Potential Through Rational Design

A key example of rational design involving this scaffold is the development of N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA). nih.govfrontiersin.orgnih.gov This compound was designed by incorporating the this compound moiety as a zinc-binding group into a structure with a nitrogen mustard component. The fluorine substitution was a deliberate modification of a previous lead compound to improve its activity, selectivity, and in vivo stability. nih.gov This design resulted in a potent and selective inhibitor of Class I histone deacetylases (HDACs), particularly HDAC3. frontiersin.orgnih.gov

Future rational design efforts could include:

Structure-Activity Relationship (SAR) Studies: Systematically modifying different parts of the this compound molecule to understand how changes affect biological activity. This could involve altering substituents on the phenyl ring or the amide group.

Bioisosteric Replacement: Replacing parts of the molecule with other chemical groups that have similar physical or chemical properties to improve potency or reduce toxicity.

Prodrug Strategies: Converting the molecule into a prodrug to improve its solubility, stability, or delivery to a specific target site. For example, amino acid conjugation has been used to overcome lipophilicity limitations in related antitumor benzothiazoles. nih.gov

The table below summarizes the inhibitory activity of the rationally designed compound, FNA.

CompoundHDAC1 IC₅₀ (nM)HDAC2 IC₅₀ (nM)HDAC3 IC₅₀ (nM)
FNA 165.11201.3295.48
SAHA 18.3325.1734.21
MS275 150.12311.23215.14
Data sourced from Frontiers in Oncology. frontiersin.org

Advanced Preclinical and Translational Studies

For any derivative of this compound to move toward clinical application, it must undergo rigorous preclinical and translational evaluation. This phase bridges the gap between laboratory discovery and human clinical trials.

The HDAC inhibitor FNA, which incorporates the this compound structure, has already undergone initial preclinical evaluation. In addition to in vitro enzymatic assays, it was tested for its antiproliferative effects on cancer cell lines and in an in vivo xenograft model. nih.govnih.gov The results showed that FNA exhibited potent inhibitory activity against solid tumor cells, specifically the HepG2 human liver hepatocellular carcinoma cell line, with an IC₅₀ value of 1.30 µM. frontiersin.orgnih.gov Furthermore, in a xenograft model using HepG2 cells, FNA was shown to inhibit tumor growth, achieving a tumor growth inhibition (TGI) of 48.89%. nih.govnih.gov These studies also explored the compound's effects on the cell cycle, finding that it promoted apoptosis and G2/M phase arrest. nih.govnih.gov

Future preclinical studies for promising this compound derivatives would need to include:

Pharmacokinetic Profiling: Detailed analysis of the compound's absorption, distribution, metabolism, and excretion (ADME) in animal models.

Toxicology Studies: Comprehensive assessment of potential toxic side effects in multiple animal species to establish a safety profile.

Biomarker Development: Identifying biomarkers that can predict which tumors might be sensitive to the drug and monitor its therapeutic effect in patients. For instance, the induction of Cytochrome P450 1A1 protein expression was used as a biomarker in preclinical studies of antitumor benzothiazoles. nih.gov

The table below presents the in vitro and in vivo antitumor activity of FNA.

AssayCell LineMetricFNASAHA (Control)
Antiproliferative Activity HepG2IC₅₀ (µM)1.3017.25
In Vivo Xenograft Model HepG2TGI (%)48.8948.13
Data sourced from Frontiers in Oncology. nih.gov

Integration with Emerging Technologies in Drug Discovery

The future of drug discovery for compounds like this compound will be significantly influenced by emerging technologies, particularly artificial intelligence (AI) and advanced computational methods. These technologies can dramatically accelerate the identification of new targets and the design of novel molecules. rsc.org

Platforms that integrate AI and bioinformatics are revolutionizing the field. For example:

Target Identification: AI tools like PandaOmics can analyze vast datasets of genomic and proteomic information to identify novel protein targets that are implicated in diseases like cancer. rsc.org

Structure Prediction: Programs such as AlphaFold can predict the three-dimensional structure of proteins with high accuracy, even for proteins whose structures have not been experimentally determined. This is crucial for understanding how a drug might bind to its target. rsc.org

De Novo Drug Design: Generative AI platforms, such as Chemistry42, can design novel small molecules from scratch that are optimized to bind to a specific protein target. This technology could be used to generate new derivatives of this compound with enhanced properties. rsc.org

By applying these technologies, researchers could predict new biological targets for this compound derivatives, visualize how they would interact with these targets, and design optimized next-generation compounds with a higher probability of success, all before committing to expensive and time-consuming laboratory synthesis and testing. rsc.org

Q & A

Q. What are the optimal synthetic routes for 2-Amino-4-fluorobenzamide, and how can reaction conditions be systematically optimized?

  • Methodological Answer: The synthesis of this compound typically involves fluorination of precursor molecules or coupling reactions using fluorinated benzoyl chlorides. Systematic optimization can be achieved by:
  • Varying reaction solvents (e.g., DMF, THF) and catalysts (e.g., HATU, EDCI) to improve yield .
  • Adjusting temperature gradients (e.g., 0°C to reflux) to control side reactions.
  • Monitoring intermediates via TLC or HPLC to ensure stepwise progression.
    Evidence from related fluorobenzamide syntheses highlights the importance of protecting amine groups during fluorination to prevent undesired byproducts .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

  • Methodological Answer: Key techniques include:
  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F) to confirm fluorine positioning and amine proton signals .
  • FT-IR for detecting amide C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) to validate molecular weight (C₇H₇FN₂O, MW: 154.05 g/mol) .
  • X-ray Diffraction for crystallographic verification, particularly to resolve ambiguities in fluorination sites .

Q. How does the fluorine substituent influence the compound's solubility and stability under various experimental conditions?

  • Methodological Answer: The electronegative fluorine atom enhances lipid solubility, facilitating membrane penetration in biological assays. Stability assessments should:
  • Test solubility in polar (e.g., water, ethanol) vs. non-polar solvents (e.g., DCM) .
  • Conduct accelerated degradation studies under acidic/basic conditions (pH 1–14) to evaluate hydrolytic stability .
  • Use differential scanning calorimetry (DSC) to determine thermal decomposition thresholds .

Advanced Research Questions

Q. What methodologies are employed to investigate the biological activity of this compound in enzyme inhibition studies?

  • Methodological Answer: Researchers use:
  • Kinetic Assays (e.g., Michaelis-Menten plots) to measure inhibition constants (Kᵢ) against target enzymes like kinases or proteases .
  • Isothermal Titration Calorimetry (ITC) to quantify binding thermodynamics .
  • Cellular Assays (e.g., MTT for cytotoxicity) to correlate enzyme inhibition with phenotypic effects .
    Structural analogs, such as N-(4-amino-2-methylphenyl)-4-fluorobenzamide, have demonstrated antitumor activity via tubulin polymerization inhibition .

Q. How can researchers resolve contradictory data regarding the pharmacological effects of fluorinated benzamide derivatives?

  • Methodological Answer: Contradictions often arise from:
  • Dose-Dependent Effects : Perform dose-response curves (e.g., EC₅₀/IC₅₀ determination) to identify biphasic activity .
  • Off-Target Interactions : Use siRNA knockdown or CRISPR-edited cell lines to isolate target-specific effects .
  • Structural Variants : Compare this compound with derivatives (e.g., 2-Amino-5-fluorobenzoic acid) to pinpoint substituent-specific outcomes .

Q. What computational approaches are utilized to predict the reactivity and interaction mechanisms of this compound with biological targets?

  • Methodological Answer: Advanced methods include:
  • Density Functional Theory (DFT) to calculate Fukui indices for nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) Simulations to model ligand-protein binding kinetics (e.g., with EGFR or PARP targets) .
  • Quantitative Structure-Activity Relationship (QSAR) models to predict bioactivity based on electronic descriptors (e.g., logP, polar surface area) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.